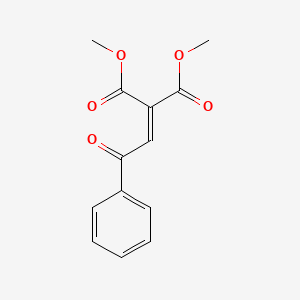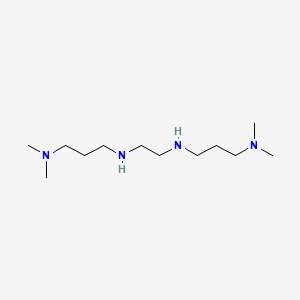
N~2~,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine: is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that have a variety of applications in different fields, including agriculture, pharmaceuticals, and materials science. The structure of N2,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine consists of a triazine ring substituted with butoxymethyl groups at the N2 and N4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with butoxymethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of intermediate mono- and di-substituted triazines, which are subsequently converted to the final product .
Industrial Production Methods
Industrial production of N2,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is typically purified by recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxymethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted triazines with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~2~,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other materials
Wirkmechanismus
The mechanism of action of N2,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~,N~4~-Bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine
- N~2~,N~4~-Bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine
- N~2~,N~4~-Bis(4-(piperazine-1-yl)phenyl)pyrimidine-2,4-diamine
Uniqueness
N~2~,N~4~-Bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern and the presence of butoxymethyl groups. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
66499-44-3 |
|---|---|
Molekularformel |
C13H26N6O2 |
Molekulargewicht |
298.39 g/mol |
IUPAC-Name |
2-N,4-N-bis(butoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C13H26N6O2/c1-3-5-7-20-9-15-12-17-11(14)18-13(19-12)16-10-21-8-6-4-2/h3-10H2,1-2H3,(H4,14,15,16,17,18,19) |
InChI-Schlüssel |
NDCNGBJGEGNFCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCNC1=NC(=NC(=N1)N)NCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)




![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)

![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)

![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)



![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
